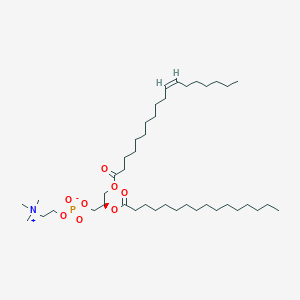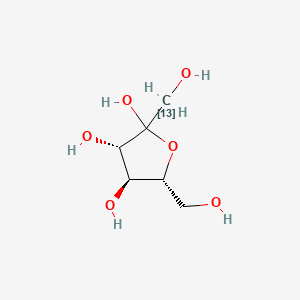
CID 50933023
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 50933023 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of CID 50933023 involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
CID 50933023 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with water results in the formation of imidazole and carbon dioxide .
Scientific Research Applications
CID 50933023 has a wide range of scientific research applications In chemistry, it is used as a reagent for the coupling of amino acids in peptide synthesis In biology, it is employed in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of CID 50933023 involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis by facilitating the formation of amide bonds. The compound’s reactivity is attributed to its ability to form stable intermediates with carboxylic acids and amines, leading to the desired products .
Comparison with Similar Compounds
CID 50933023 can be compared with other similar compounds such as phosgene and imidazole. While phosgene is highly reactive and toxic, this compound offers a safer alternative with similar reactivity. Imidazole, on the other hand, is a common reagent used in the synthesis of this compound and shares some structural similarities. The uniqueness of this compound lies in its ability to act as a versatile coupling agent in various chemical reactions .
Properties
Molecular Formula |
F6FeNa3 |
|---|---|
Molecular Weight |
238.80 g/mol |
InChI |
InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+6;;;/p-6 |
InChI Key |
ZWGKCOKDWQELNN-UHFFFAOYSA-H |
Canonical SMILES |
F[Fe](F)(F)(F)(F)F.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)








![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

